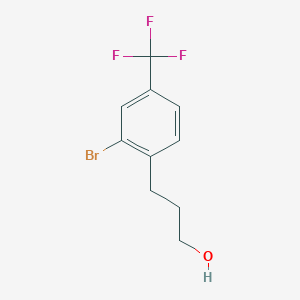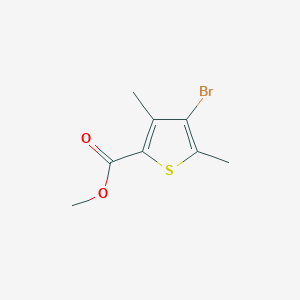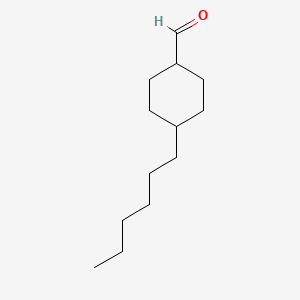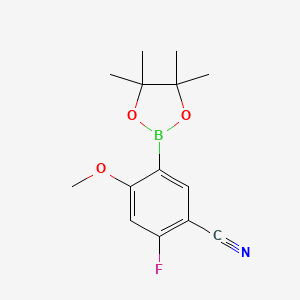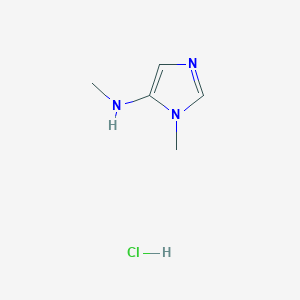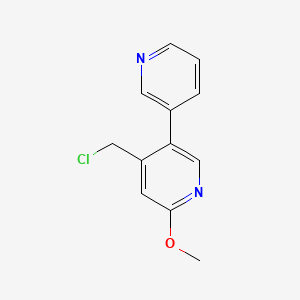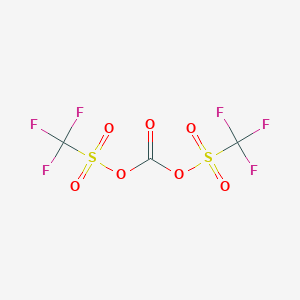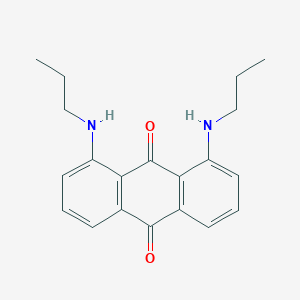
9,10-Anthracenedione, 1,8-bis(propylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,8-bis(propylamino)- is a derivative of anthraquinone, a compound known for its wide range of applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two propylamino groups attached to the anthracenedione core, which significantly alters its chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,8-bis(propylamino)- typically involves the reaction of 9,10-anthracenedione with propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 9,10-Anthracenedione, 1,8-bis(propylamino)- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1,8-bis(propylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The propylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties compared to the parent compound.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1,8-bis(propylamino)- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of dyes and pigments with unique color properties.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,8-bis(propylamino)- involves its interaction with cellular components, leading to various biological effects. The compound is known to intercalate into DNA, disrupting the normal function of the genetic material. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The molecular targets and pathways involved in these processes are still under investigation, but they are believed to include topoisomerases and other DNA-binding proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione: The parent compound, known for its use in dyes and pigments.
1,4-Diaminoanthraquinone: A derivative with applications in dye synthesis and potential anticancer properties.
Mitoxantrone: A related compound used in chemotherapy for its ability to intercalate into DNA and inhibit topoisomerase II.
Uniqueness
9,10-Anthracenedione, 1,8-bis(propylamino)- is unique due to the presence of propylamino groups, which enhance its solubility and alter its chemical reactivity. This makes it a valuable compound for various applications, particularly in the field of medicinal chemistry.
Propriétés
Numéro CAS |
824951-72-6 |
|---|---|
Formule moléculaire |
C20H22N2O2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1,8-bis(propylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O2/c1-3-11-21-15-9-5-7-13-17(15)20(24)18-14(19(13)23)8-6-10-16(18)22-12-4-2/h5-10,21-22H,3-4,11-12H2,1-2H3 |
Clé InChI |
UVXRVLHEMLJGIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


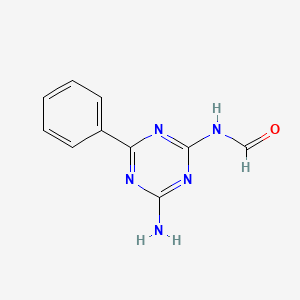
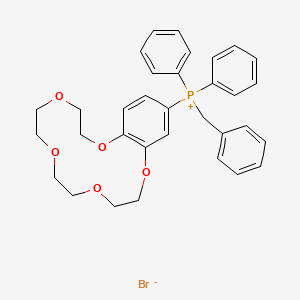
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)

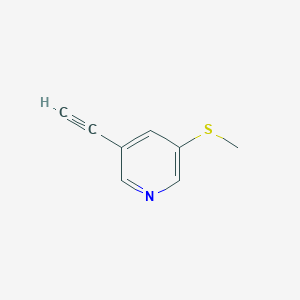
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)
